molecular formula C16H17FN4O2 B2801545 3-Fluoro-4-methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide CAS No. 2380178-03-8

3-Fluoro-4-methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide

Cat. No. B2801545
CAS RN: 2380178-03-8
M. Wt: 316.336
InChI Key: HZMPYSUKQSVLSJ-UHFFFAOYSA-N
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Description

The compound is a benzamide derivative, which is a class of compounds containing a benzene ring attached to an amide functional group . These compounds are often used in the synthesis of various pharmaceuticals .


Molecular Structure Analysis

Benzamide derivatives generally have a planar structure due to the conjugation between the benzene ring and the amide group . The presence of fluorine and methoxy groups may introduce some steric hindrance and electronic effects, influencing the overall structure and properties of the molecule .


Chemical Reactions Analysis

Benzamides can undergo various reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The specific reactions that “3-Fluoro-4-methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide” can undergo would depend on the specific positions of the substituents and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Benzamides are generally solid at room temperature and have relatively high melting points . They are polar due to the presence of the amide group and can form hydrogen bonds, influencing their solubility in different solvents .

Safety and Hazards

Like all chemicals, benzamides should be handled with care. They may be harmful if swallowed or come into contact with the skin . Always use appropriate personal protective equipment when handling chemicals.

Future Directions

Benzamide derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthetic methods, investigate their mechanisms of action, and develop new pharmaceuticals based on these compounds.

properties

IUPAC Name

3-fluoro-4-methoxy-N-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O2/c1-20(12-9-21(10-12)15-8-18-5-6-19-15)16(22)11-3-4-14(23-2)13(17)7-11/h3-8,12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMPYSUKQSVLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NC=CN=C2)C(=O)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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